molecular formula C13H25N5O B2832123 4-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 2101195-36-0

4-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2832123
CAS No.: 2101195-36-0
M. Wt: 267.377
InChI Key: WGFGBYUUZJNALE-UHFFFAOYSA-N
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Description

4-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique chemical properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide involves multiple steps. One common method includes the reaction of 1-isopropyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(diethylamino)ethylamine to yield the desired compound. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the same basic steps as the laboratory synthesis but is optimized for efficiency and scalability. Advanced techniques such as continuous flow reactors and in-line monitoring are employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

4-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Procainamide: A related compound with similar structural features but different pharmacological properties.

    Metoclopramide: Another compound with a similar aminoethyl group but different therapeutic uses.

Uniqueness

4-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N5O/c1-5-17(6-2)8-7-15-13(19)12-11(14)9-18(16-12)10(3)4/h9-10H,5-8,14H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFGBYUUZJNALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=NN(C=C1N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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